

Ilicicolin A & Enzalutamide Combination in CRPC Models

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Compound Focus: Ilicicolin C

CAS No.: 22562-67-0

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The table below summarizes the key experimental findings for the combination of Ilicicolin A and Enzalutamide.

Aspect	Experimental Findings for Ilicicolin A (Ili-A)
Source & Purity	Isolated from coral-derived fungus <i>Acremonium sclerotigenum</i> GXIMD 02501; purity $\geq 95\%$ [1] [2].
Primary Mechanism	Suppresses the EZH2 signaling pathway. Reduces EZH2 protein levels and suppresses its binding to promoter regions of AR/PLK-1/AURKA [1] [2] [3].
Antitumor Effect	Shows antiproliferative activity in human CRPC cells (e.g., C4-2B, 22Rv1). Low doses inhibit cell growth and colony formation [1] [2].
Combination Effect with Enzalutamide	Enhances the anticancer activity of enzalutamide in CRPC models. Suggests potential to overcome enzalutamide resistance [1] [2] [3].
Proposed Role in CRPC Therapy	Could be used in combination with enzalutamide to treat CRPC [1] [2].

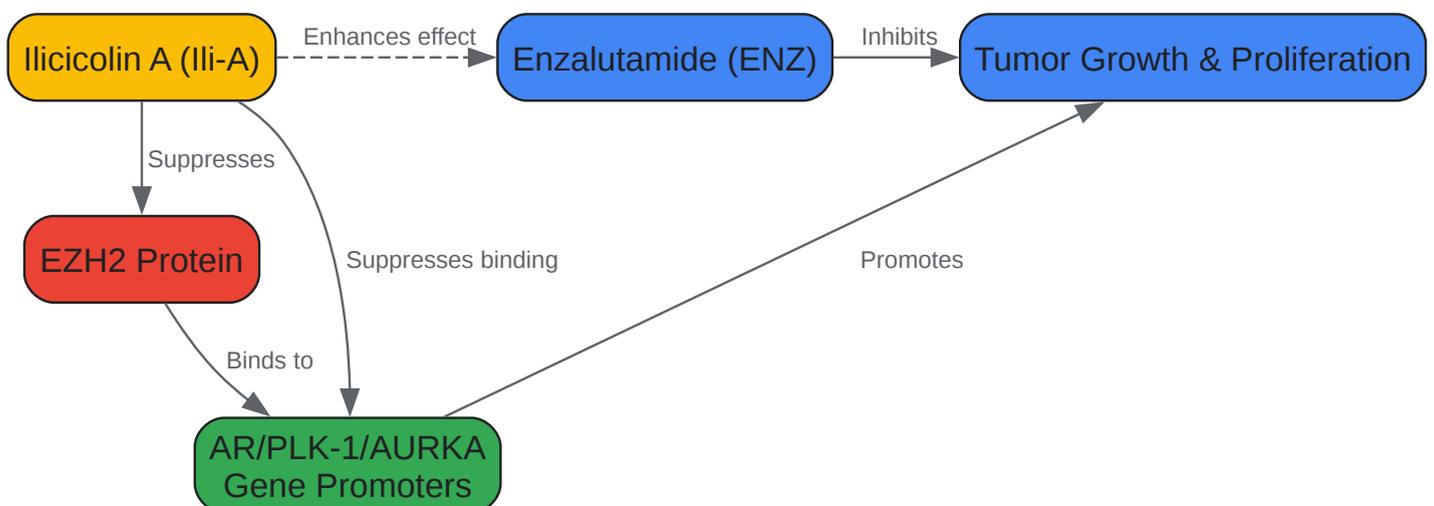
Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.

- **Cell Culture:** Human CRPC cell lines (C4-2B, 22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂ [1] [2].
- **Cell Viability Assay (IC₅₀ Determination):** Cells were seeded in 96-well plates. After 24 hours, serially diluted compounds were added. Cell viability was assessed after 4 days using Cell-Titer GLO reagents, and luminescence was measured. IC₅₀ values were calculated using GraphPad Prism software [1] [2].
- **Colony Formation Assay:** 500 cells were seeded in a 6-well plate and cultured for 10-14 days, with the medium and test compound refreshed every 3 days. Colonies were fixed, stained with crystal violet, and counted [1] [2].
- **Western Blot Analysis:** Cells were treated with Ili-A or vehicle for 48 hours, lysed in RIPA buffer, and proteins were separated by gel electrophoresis. Proteins were transferred to a PVDF membrane, probed with specific antibodies, and detected [1] [2].
- **Chromatin Immunoprecipitation (ChIP) Assay:** Used to investigate the binding of EZH2 to target gene promoters. Chromatin from C4-2B cells was immunoprecipitated with specific antibodies, and the precipitated DNA was analyzed [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanism of Ilicicolin A and the key experimental steps used to validate its effects in CRPC models.



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Interpretation of Findings & Future Research

- **EZH2 as a Therapeutic Target:** The research strongly implicates EZH2, a histone methyltransferase that is often overexpressed in prostate cancer, as a key player in CRPC progression and drug resistance [1] [2]. Targeting EZH2 appears to be a viable strategy for overcoming resistance to androgen receptor inhibitors like enzalutamide.
- **Status of Research:** It is important to note that the findings for Ilicicolin A are from a preclinical study. While the results are promising, this indicates that the research is at an early stage and has not yet progressed to clinical trials in humans [1].
- **For Ilicicolin C:** Since the search results did not contain information on **Ilicicolin C**, I suggest you try the following:
 - **Search specialized databases:** Use chemical and life sciences databases like **PubChem**, **ChEMBL**, or **SciFinder** to find the specific compound and any associated bioactivity data.
 - **Refine your search terms:** Use the full chemical name or specific identifiers for **Ilicicolin C** in your searches.

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References

1. Ilicicolin A Exerts Antitumor Effect in Castration-Resistant ... [frontiersin.org]
2. Ilicicolin A Exerts Antitumor Effect in Castration-Resistant ... [pmc.ncbi.nlm.nih.gov]
3. Ilicicolin A Exerts Antitumor Effect in Castration-Resistant ... [pubmed.ncbi.nlm.nih.gov]

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